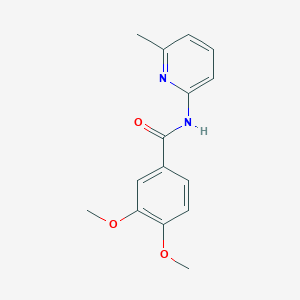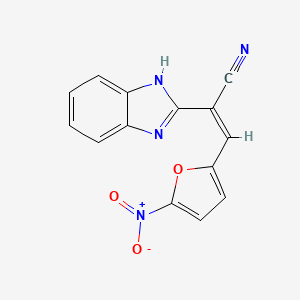![molecular formula C22H29FN4 B5354021 2-cyclohexyl-5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5354021.png)
2-cyclohexyl-5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclohexyl-5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of pyrimidine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}pyrimidine involves the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain. Additionally, this compound has been shown to bind to the dopamine transporter, which is a protein that is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-cyclohexyl-5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}pyrimidine in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target enzymes and receptors, which makes it an effective tool for studying their function. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cell types, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-cyclohexyl-5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}pyrimidine. One area of future research is the development of more potent and selective derivatives of this compound. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of various neurological disorders, and further research is needed to explore its potential in this area. Finally, this compound has been shown to have antitumor, antiviral, and antifungal properties, and further research is needed to explore its potential as a therapeutic agent in these areas.
Synthesis Methods
The synthesis of 2-cyclohexyl-5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}pyrimidine involves several steps, including the reaction of 3-fluorobenzylamine with 2-cyclohexyl-4,6-dihydroxypyrimidine, followed by the addition of formaldehyde and piperazine. The final product is obtained by purification using chromatography techniques.
Scientific Research Applications
2-cyclohexyl-5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}pyrimidine has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have antitumor, antiviral, and antifungal properties. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
2-cyclohexyl-5-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4/c23-21-8-4-5-18(13-21)16-26-9-11-27(12-10-26)17-19-14-24-22(25-15-19)20-6-2-1-3-7-20/h4-5,8,13-15,20H,1-3,6-7,9-12,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSHOEXENRDMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC=C(C=N2)CN3CCN(CC3)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-chloro-4-fluorophenoxy)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5353938.png)
![N-isobutyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5353952.png)

![rel-(4aS,8aR)-6-(2-ethoxybenzoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5353982.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5353992.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5353995.png)
![3-benzyl-5-{3-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5353999.png)
![N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B5354002.png)

![N-[1-(1-L-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(3-fluorophenyl)urea hydrochloride](/img/structure/B5354007.png)

![methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5354010.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5354034.png)
